9H-嘌呤-9-乙胺,6-氨基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

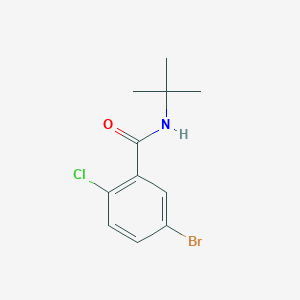

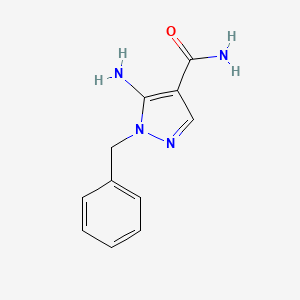

The synthesis of derivatives of 9H-Purine-9-ethanamine, 6-amino-, has been explored in various studies to enhance their potential as anticancer agents. In one study, the synthesis involved the condensation of 9-amino-6-(methylthio)-9H-purine with carbonyl compounds, followed by hydride reduction to yield compounds with different substituents, such as 2-pyrrolylmethyl and trihydroxybutyl derivatives . Another approach included the catalytic hydrogenation of 6-cyanomethylenepurine derivatives, which were obtained by substituting 6-chloropurine derivatives with α-cyanoacetamide and ethyl cyanoacetate, leading to the formation of α-(aminomethylene)-9H-purine-6-acetamide and its ethyl ester . These methods demonstrate the versatility in synthesizing various derivatives of 9H-Purine-9-ethanamine, 6-amino-, which can be further modified to investigate their biological activities.

Molecular Structure Analysis

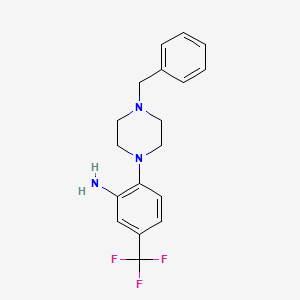

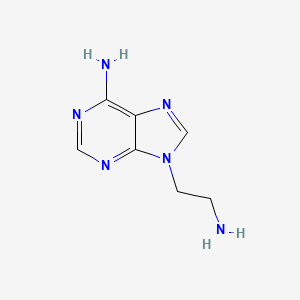

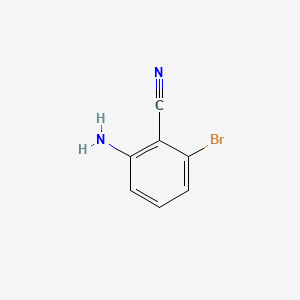

The molecular structure of 9H-Purine-9-ethanamine, 6-amino-, and its derivatives is characterized by the presence of a purine ring, which is a crucial component for biological activity. The modifications at the 9-position of the purine ring, such as the introduction of substituted amino groups, are significant as they can influence the interaction of these compounds with enzymatic sites . The structural variations, including the addition of alkyl, aryl, and other functional groups, are designed to target specific enzymatic functions and potentially improve the anticancer properties of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9H-Purine-9-ethanamine, 6-amino- derivatives include condensation, hydride reduction, alkylation, cyclization, and substitution reactions . For instance, the alkylation of the 9-acetyl derivative of 9-amino-6-(methylthio)-9H-purine with 4-chlorobutyl acetate followed by saponification yielded a 4-hydroxybutyl derivative . Additionally, the substitution of α-(aminomethylene)-9-(tetrahydrofuran)-9H-purine-6-acetamide with amines led to the formation of N-alkyl- and N-arylamines, which could be further treated with acid to yield N-substituted α-(aminomethylene)-9H-purine-6-acetamides . These reactions are critical for the generation of a diverse array of compounds for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-Purine-9-ethanamine, 6-amino-, derivatives are influenced by the substituents attached to the purine core. Although the specific physical properties such as melting points, solubility, and stability are not detailed in the provided data, the chemical properties can be inferred based on the functional groups present. For example, the presence of hydroxybutyl and pyrrolidinyl groups suggests potential differences in polarity, hydrophilicity, and reactivity compared to the parent compound . The introduction of aminomethylene groups can also affect the acidity and basicity of the molecule, which may influence its interaction with biological targets . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds.

科学研究应用

合成技术

- 简便合成方法:开发了一种高产率的 6-氰基-9-取代-9H-嘌呤合成方法,展示了使用原甲酸三乙酯或原丙酸三乙酯进行一步法合成,得到各种衍生物 (Al-Azmi 等人,2001)。

- 多种合成路线:报道了合成 9-(2-氟苄基)-6-甲基氨基-9H-嘌呤的多种途径,包括甲基化、烷基化和 Dimroth 重排等方法,突出了合成此类化合物的多功能性 (Kelley & McLean,1986)。

生物学应用和研究

- 探索抗癌潜力:合成了各种 9-(取代氨基)-6-(甲硫基)-9H-嘌呤,以研究其潜在的抗癌活性,重点是可逆或不可逆酶结合 (Temple 等人,1975)。

- 钴(III)配合物研究:对嘌呤-6-硫酮衍生物的钴(III)配合物进行研究,提供了配位化学和材料科学或生物化学中潜在应用的见解 (Yamanari 等人,1996)。

- 嘌呤衍生物用于植物生长调节:一项研究合成了各种嘌呤衍生物,探索了它们作为植物生长调节剂的潜力,表明在农业和园艺中的应用 (El-Bayouki 等人,2013)。

- 抗菌评价:对含有嘌呤部分的 1,2,4-三唑化合物的研究揭示了潜在的抗菌特性,表明在开发新型抗菌剂中的应用 (Govori,2017)。

安全和危害

属性

IUPAC Name |

9-(2-aminoethyl)purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGYBDUMTIQRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193300 |

Source

|

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Purine-9-ethanamine, 6-amino- | |

CAS RN |

40293-19-4 |

Source

|

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-9-ethanamine, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)